Mortatarin F

α-Glucosidase Hypoglycemic Inhibition Assay

α-Glucosidase inhibitor variability compromises hypoglycemic research reproducibility. Mortatarin F solves this as a characterized prenylated flavonoid standard from Morus alba. • Defined potency: IC50 = 8.7 μM, enabling reliable dose-response and SAR studies vs. variable analogs (e.g., Mortatarin G IC50 = 20.4 μM). • Reference standard for quality control and chemical fingerprinting of mulberry leaf extracts in nutraceutical and herbal medicine research. • Consistent identity: C25H30O7, MW 442.5, ≥98% purity for unambiguous identification in isolation and purification workflows.

Molecular Formula C25H30O7
Molecular Weight 442.5 g/mol
Cat. No. B12381590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMortatarin F
Molecular FormulaC25H30O7
Molecular Weight442.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(C=CC(=C1O)C2CC(=O)C3=C(C=C(C=C3O2)O)O)O)CCCC(C)(C)O
InChIInChI=1S/C25H30O7/c1-14(5-4-10-25(2,3)31)6-7-16-18(27)9-8-17(24(16)30)21-13-20(29)23-19(28)11-15(26)12-22(23)32-21/h6,8-9,11-12,21,26-28,30-31H,4-5,7,10,13H2,1-3H3/b14-6+
InChIKeyYYMKFRHFRUBDNU-MKMNVTDBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mortatarin F: α-Glucosidase Inhibitor


Mortatarin F is a prenylated flavonoid derived from mulberry leaves, which functions as an α-glucosidase inhibitor [1]. It is a member of a class of compounds recognized for their potential to modulate postprandial blood glucose levels. The compound has a molecular weight of 442.5 and a molecular formula of C25H30O7, and is commonly used as a reference standard for studying the chemical profile of mulberry metabolites .

Compound Class: Prenylated flavonoid from Morus alba (mulberry) leaves

Primary Activity: α-Glucosidase inhibition for carbohydrate metabolism enzyme studies

Use Context: Natural product reference standard, metabolomic profiling, and structure–activity relationship research

Mortatarin F: Why Specificity Matters


Substituting Mortatarin F with other α-glucosidase inhibitors, even other prenylated flavonoids, can lead to significant differences in research outcomes. Compounds within the same class, such as Mortatarin G, can exhibit more than a 2-fold difference in potency (e.g., Mortatarin G IC50 = 20.4 μM vs. Mortatarin F IC50 = 8.7 μM) [1]. This variability in inhibitory concentration can impact experimental design, dose-response studies, and the interpretation of structure-activity relationships. Therefore, using the specific compound with a defined activity profile is critical for reproducible and meaningful hypoglycemic research.

Analog variability

Subtle structural differences among prenylated flavonoids (e.g., mortatarin G) can produce substantial potency shifts, altering dose–response design and SAR interpretation.

Class mismatch

Other α-glucosidase inhibitors from the mulberry flavonoid class may not replicate the inhibition profile, limiting direct interchangeability.

Cross-study comparison

Published potencies obtained under different assay conditions may not transfer directly; in-lab verification under uniform conditions is recommended.

Mortatarin F Inhibition Evidence


Inhibition Potency vs. Acarbose

Mortatarin F exhibits potent α-glucosidase inhibitory activity. While direct head-to-head data against the clinical standard acarbose is not available from a single study, cross-study comparison shows Mortatarin F (IC50 = 8.7 μM) demonstrates a stronger in vitro inhibitory effect than acarbose (IC50 = 19.6 μM) in similar assays [1].

Inhibition vs. Acarbose
Cross-study comparable
Mortatarin F IC₅₀ 8.7 µM vs. Acarbose 19.6 µM
(cross-study, similar assays)

Supports α-glucosidase inhibition assay comparison context

Direct head-to-head data not available; compare assay conditions

α-Glucosidase Hypoglycemic Inhibition Assay

Potency vs. Mortatarin G

Within the mortatarin subclass, Mortatarin F (IC50 = 8.7 μM) demonstrates significantly higher α-glucosidase inhibitory activity compared to Mortatarin G (IC50 = 20.4 μM) . This more than 2-fold difference highlights the impact of subtle structural variations on potency.

Potency vs. Mortatarin G
Class-level
Mortatarin F IC₅₀ 8.7 µM vs. Mortatarin G 20.4 µM

SAR comparison within mortatarin subclass

No source provided for this comparison; verify independently

Prenylated Flavonoid α-Glucosidase Structure-Activity Relationship

Reported α-Glucosidase Activity

Multiple commercial sources report Mortatarin F as an α-glucosidase inhibitor with a consistent IC50 value of 8.7 μM . This value is widely cited as the compound's primary reported bioactivity.

Reported Activity
Data to verify
IC₅₀ = 8.7 µM (α-glucosidase)

Establishes compound identity as an inhibitor

Value from commercial sources; confirm in target assay

α-Glucosidase Bioactivity In Vitro

Research Applications of Mortatarin F


Hypoglycemic Mechanism Research

Mortatarin F is a suitable tool compound for in vitro studies investigating the mechanisms of α-glucosidase inhibition, particularly in the context of natural products for diabetes management [1]. Its potency (IC50 = 8.7 μM) makes it relevant for exploring structure-activity relationships and comparing the effects of different inhibitors on postprandial glucose regulation.

Quality Control and Chemical Profiling

As a characterized secondary metabolite from mulberry (Morus alba) leaves, Mortatarin F can serve as a reference standard for the quality control and chemical fingerprinting of mulberry leaf extracts used in nutraceuticals and herbal medicines .

Natural Product Chemistry and Isolation Studies

Due to its known molecular formula (C25H30O7) and weight (442.5), Mortatarin F can be used as a standard in the isolation, purification, and identification of prenylated flavonoids from natural sources, aiding in the discovery of new bioactive compounds .

Application
Selection Property
Validation Focus
α-Glucosidase mechanism studies
α-Glucosidase inhibitory activity
Enzyme inhibition kinetics and concentration-response verification
Mulberry extract quality control
Identity as a prenylated flavonoid reference standard
HPLC retention time and LC-MS identity confirmation
Natural product isolation studies
Chromatographic behavior and spectral data
NMR and high-resolution MS structural confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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